molecular formula C21H22N2O2 B3120912 2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) CAS No. 276254-59-2

2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B3120912
CAS No.: 276254-59-2
M. Wt: 334.4 g/mol
InChI Key: JTNVCJCSECAMLD-UHFFFAOYSA-N
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Description

2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chemical compound with the molecular formula C21H22N2O2 It is known for its unique structure, which includes two oxazole rings connected by a propane-2,2-diyl bridge

Scientific Research Applications

2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The compound is known to form bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals . This property makes it useful in enantioselective catalysis .

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for this compound are not available in the search results, its use in enantioselective catalysis suggests potential applications in the development of new synthetic methods and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the reaction of salicylaldehyde derivatives with amines under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the oxazole rings. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce dihydrooxazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,2’-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole) apart is its specific combination of oxazole rings and the propane-2,2-diyl bridge.

Properties

IUPAC Name

4-phenyl-2-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)propan-2-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNVCJCSECAMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Reactant of Route 2
2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Reactant of Route 3
2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Reactant of Route 4
2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Reactant of Route 5
2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Reactant of Route 6
2,2'-(Propane-2,2-diyl)bis(4-phenyl-4,5-dihydrooxazole)

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